4-Cyclohexylpyridine 4-Cyclohexylpyridine
Brand Name: Vulcanchem
CAS No.: 13669-35-7
VCID: VC7945698
InChI: InChI=1S/C11H15N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h6-10H,1-5H2
SMILES: C1CCC(CC1)C2=CC=NC=C2
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol

4-Cyclohexylpyridine

CAS No.: 13669-35-7

Cat. No.: VC7945698

Molecular Formula: C11H15N

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

4-Cyclohexylpyridine - 13669-35-7

Specification

CAS No. 13669-35-7
Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
IUPAC Name 4-cyclohexylpyridine
Standard InChI InChI=1S/C11H15N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h6-10H,1-5H2
Standard InChI Key NUEPSEIJKVLLEJ-UHFFFAOYSA-N
SMILES C1CCC(CC1)C2=CC=NC=C2
Canonical SMILES C1CCC(CC1)C2=CC=NC=C2

Introduction

Chemical Structure and Physical Properties

4-Cyclohexylpyridine has the molecular formula C11_{11}H15_{15}N and a molecular weight of 161.25 g/mol . Key physical properties include:

PropertyValueReference
Boiling Point135°C at 15 Torr (lit.)
Physical StateYellow oil
Storage ConditionsSealed in dry, 4–8°C
Refractive IndexNot reported
SolubilityInsoluble in water; soluble in organic solvents

The cyclohexyl group introduces steric bulk, influencing reactivity and intermolecular interactions. Nuclear magnetic resonance (NMR) data (e.g., 1^1H NMR in CDCl3_3: δ 8.46 ppm for pyridine protons) confirm its structure .

Synthesis Methods

Alkylation of Pyridine

A common route involves the Minisci-type decarboxylative alkylation. Baran et al. (2021) demonstrated that pyridine, when blocked with a maleate group, undergoes regioselective C-4 alkylation with cyclohexylcarboxylic acid derivatives under photoredox conditions (yield: 81%) .

Catalytic Hydrogenation

4-Phenylpyridine can be hydrogenated to 4-cyclohexylpiperidine, though this method is less direct . Alternative approaches include the alkylation of 4-picoline followed by hydrogenation, yielding 4-cyclohexylpyridine with high purity .

Table 1: Comparison of Synthesis Routes

MethodConditionsYieldReference
Minisci alkylationPhotoredox, Fe catalyst81%
4-Picoline alkylationLDA, alkyl bromide, PtO2_286–94%

Applications

Pharmaceutical Intermediates

4-Cyclohexylpyridine serves as a precursor in synthesizing pipecolic acid derivatives, which are key motifs in drugs like the anticoagulant argatroban . Its bioactivity is under investigation for anticancer applications, though specific mechanisms remain exploratory .

Coordination Chemistry

The compound forms stable complexes with transition metals (e.g., Pd, Rh), making it valuable in catalysis. For example, it enhances selectivity in hydrogenation and cross-coupling reactions .

Material Science

Its rigid structure aids in designing liquid crystals and metal-organic frameworks (MOFs) .

HazardPrecautionary MeasuresReference
Skin irritation (H315)Avoid contact (P305+P351+P338)
Eye damage (H319)Use goggles
Respiratory irritation (H335)Use in ventilated areas

Proper storage at 4–8°C in sealed containers is critical to prevent degradation .

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparison

CompoundKey FeatureApplicationReference
4-IsopropylpyridineSmaller alkyl groupSolvent
2,6-Bis(4-cyclohexylpyridine)Bidentate ligandAsymmetric catalysis
4-CyclohexylpiperidineSaturated ringPharmaceutical synth.

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